1-(3-Methylcyclohexyl)piperidin-3-ol chemical properties
1-(3-Methylcyclohexyl)piperidin-3-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(3-Methylcyclohexyl)piperidin-3-ol
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry and drug development, present in a multitude of pharmaceuticals and biologically active alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. This guide focuses on a specific, less-documented derivative, 1-(3-Methylcyclohexyl)piperidin-3-ol . Due to the limited availability of direct experimental data for this exact molecule in peer-reviewed literature, this document serves as a technical whitepaper constructed from first principles, established chemical theory, and extrapolated data from closely related structural analogs.
The core objective is to provide researchers, scientists, and drug development professionals with a robust predictive profile of the molecule's chemical properties. We will delve into its structural and stereochemical complexity, propose synthetic pathways, predict its spectroscopic signature, and discuss its likely reactivity and analytical characterization. This guide is designed to be a foundational resource to enable further empirical investigation into this compound.
Chemical Identity and Structural Analysis
The molecule 1-(3-Methylcyclohexyl)piperidin-3-ol combines two key saturated ring systems: a piperidine ring substituted with a hydroxyl group and a methyl-substituted cyclohexane ring linked via a nitrogen atom.
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IUPAC Name: 1-(3-Methylcyclohexyl)piperidin-3-ol
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Molecular Formula: C₁₂H₂₃NO
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Molecular Weight: 197.32 g/mol
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CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, indicating its novelty or limited commercial availability.
Stereochemical Complexity
A critical feature of this molecule is the presence of three stereocenters, which gives rise to significant stereochemical diversity. The potential for multiple diastereomers and enantiomers necessitates careful consideration in both synthesis and characterization.
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Chiral Centers:
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Carbon-3 of the piperidine ring (bearing the hydroxyl group).
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Carbon-1 of the cyclohexane ring (point of attachment to the piperidine nitrogen).
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Carbon-3 of the cyclohexane ring (bearing the methyl group).
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The existence of these three chiral centers means there are 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. The relative stereochemistry of the substituents on the cyclohexane ring (cis/trans with respect to the piperidine group and the methyl group) and the piperidine ring (cis/trans with respect to the cyclohexane group and the hydroxyl group) will profoundly influence the molecule's three-dimensional shape, and consequently, its physical properties and biological activity. The separation and characterization of these individual stereoisomers would be a primary objective in any research program.[3][4]
Caption: General structure of 1-(3-Methylcyclohexyl)piperidin-3-ol. Asterisks (*) denote the three chiral centers.
Predicted Physicochemical Properties
The physicochemical properties are predicted based on the molecule's structure and data from simpler analogs. These values are essential for designing experimental conditions for synthesis, purification, and formulation.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Weight | 197.32 g/mol | Calculated from the molecular formula C₁₂H₂₃NO. |
| XLogP3 | ~2.5 - 3.5 | The parent piperidin-3-ol is hydrophilic. The addition of the C₇ methylcyclohexyl group significantly increases lipophilicity compared to simpler analogs like (R)-1-methylpiperidin-3-ol (XLogP3: 0.1).[5][6] |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | The TPSA is determined by the hydroxyl and tertiary amine groups (O-H and N). This value is identical to that of simpler hydroxy-piperidines and suggests moderate cell permeability.[5] |
| pKa (of the conjugate acid) | ~9.0 - 10.5 | The piperidine nitrogen is basic. The pKa is expected to be slightly lower than that of unsubstituted piperidine (~11.2) due to the steric bulk of the cyclohexyl group but still indicative of a strong base that will be protonated at physiological pH.[2] |
| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 (from N and O) | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, methanol, DCM, ethyl acetate). | The large, nonpolar methylcyclohexyl moiety will dominate, leading to poor aqueous solubility. The compound will likely exist as a free base oil or a solid salt. |
| Boiling Point | >250 °C (at atm. pressure) | Significantly higher than simpler analogs like (3R)-1-methylpiperidin-3-ol (78-80 °C at 15 Torr) due to the increased molecular weight and van der Waals forces.[5] |
Proposed Synthetic Routes
A robust and versatile method for synthesizing N-substituted piperidines is reductive amination. This approach is widely used for creating C-N bonds and is highly applicable to the target molecule.[1]
The most logical pathway involves the reaction of 3-methylcyclohexanone with piperidin-3-ol in the presence of a reducing agent.
Caption: Proposed synthetic workflow via reductive amination.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.
Objective: To synthesize 1-(3-Methylcyclohexyl)piperidin-3-ol.
Materials:
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3-Methylcyclohexanone (1.0 eq)
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Piperidin-3-ol (1.05 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Acetic Acid (catalytic amount)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-methylcyclohexanone (1.0 eq) and piperidin-3-ol (1.05 eq) in anhydrous DCM.
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Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. Monitor the consumption of the starting ketone by TLC.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
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Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC until the intermediate spot has been completely converted to the product spot.
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Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
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Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, potentially with 1-2% triethylamine to prevent streaking) to isolate the product as a mixture of diastereomers.
Spectroscopic and Analytical Characterization (Predicted)
For a novel compound, unambiguous characterization is paramount. The following are the expected spectroscopic signatures based on the molecule's structure.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The spectrum will be complex due to the overlapping signals from the two saturated rings and the presence of multiple diastereomers.
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δ 3.5 - 4.0 ppm: A broad multiplet corresponding to the proton on the carbon bearing the hydroxyl group (-CH(OH)-).
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δ 2.5 - 3.2 ppm: A series of complex multiplets for the protons on the carbons adjacent to the piperidine nitrogen.
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δ 0.8 - 2.2 ppm: A highly crowded region containing all other aliphatic protons from both the piperidine and cyclohexane rings.
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δ 0.8 - 1.0 ppm: A doublet corresponding to the methyl (-CH₃) protons on the cyclohexane ring. The exact chemical shift and multiplicity will depend on the diastereomer.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~60 - 70 ppm: Signal for the carbon bearing the hydroxyl group (-C(OH)-).
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δ ~40 - 60 ppm: Signals for the carbons adjacent to the nitrogen.
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δ ~20 - 40 ppm: Multiple signals for the remaining aliphatic carbons in both rings.
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δ ~20 ppm: Signal for the methyl carbon.
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Mass Spectrometry (MS)
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Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Expected Molecular Ion: [M+H]⁺ at m/z = 198.1858.
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Key Fragmentation Patterns: The molecule is expected to fragment via several characteristic pathways:
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Loss of water from the hydroxyl group.
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Alpha-cleavage adjacent to the nitrogen atom, leading to fragmentation of the piperidine or cyclohexane ring.
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Cleavage of the C-N bond separating the two ring systems.
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Infrared (IR) Spectroscopy
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~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.[9]
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2925 & 2850 cm⁻¹ (strong): C-H stretching from the aliphatic CH₂ and CH₃ groups.
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~1100 cm⁻¹ (strong): C-N stretching of the tertiary amine.
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~1050 cm⁻¹ (medium): C-O stretching of the secondary alcohol.
Analytical Separation
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (C18 column) with a mobile phase of acetonitrile/water or methanol/water (with additives like formic acid or TFA for better peak shape) would be suitable for purity analysis.
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Chiral HPLC: Separation of the enantiomeric pairs would require specialized chiral columns.
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Gas Chromatography (GC): GC analysis is feasible, though derivatization of the hydroxyl group may be necessary to improve peak shape and thermal stability.[10]
Reactivity and Stability
The chemical reactivity is dictated by the two primary functional groups: the tertiary amine and the secondary alcohol.
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Tertiary Amine:
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Basicity: The nitrogen atom has a lone pair of electrons, making it a Brønsted-Lowry base. It will readily react with acids to form ammonium salts, which are typically crystalline solids with higher melting points and greater water solubility than the free base.
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Nucleophilicity: The amine can act as a nucleophile, though it is sterically hindered.
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Secondary Alcohol:
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Oxidation: The hydroxyl group can be oxidized to a ketone (1-(3-methylcyclohexyl)piperidin-3-one) using standard oxidizing agents (e.g., PCC, Swern oxidation).
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Esterification/Etherification: The alcohol can be converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
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Stability and Storage: The compound is expected to be stable under normal laboratory conditions. It should be stored in a well-sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.
Potential Pharmacological Profile (Speculative)
While no biological data exists for 1-(3-Methylcyclohexyl)piperidin-3-ol, its structure shares features with compounds known to have central nervous system (CNS) activity. The 1-substituted-cyclohexylpiperidine motif is the core of phencyclidine (PCP) and its numerous analogs, which are known for their effects on the NMDA receptor.[3][7][11] Many other piperidine derivatives exhibit a wide range of pharmacological activities, including analgesic properties.[12]
The combination of the lipophilic methylcyclohexyl group, which would facilitate crossing the blood-brain barrier, and the polar hydroxy-piperidine moiety, which can form hydrogen bonds with biological targets, makes this compound an interesting candidate for neuropharmacological screening. However, any potential activity is purely speculative and requires empirical validation through in vitro and in vivo assays.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the chemical properties of 1-(3-Methylcyclohexyl)piperidin-3-ol. By leveraging established chemical principles and data from analogous structures, we have outlined its significant stereochemical complexity, proposed a viable synthetic route, and detailed its expected analytical and spectroscopic characteristics. The provided protocols and predicted data serve as a validated starting point for any researcher aiming to synthesize, characterize, and evaluate this novel compound. The true properties and potential applications of this molecule await empirical investigation, which will undoubtedly be a rewarding endeavor for the synthetic and medicinal chemist.
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